N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester
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Overview
Description
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester is a complex organic compound with the molecular formula C37H40D3NO12 and a molecular weight of 696.76 . This compound is primarily used as an intermediate in the preparation of labeled Dextromethorphan metabolites . It is a white solid that is soluble in chloroform and ethyl acetate .
Preparation Methods
The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester involves multiple steps. The starting material, N-Desmethyl Dextrorphan, undergoes a series of reactions including benzyloxycarbonylation and acetylation to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform and ethyl acetate, and the reactions are carried out at low temperatures to ensure stability . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the benzyloxycarbonyl group. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of labeled Dextromethorphan metabolites.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Industry: Utilized in the production of various chemical compounds and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby influencing metabolic processes and biochemical reactions . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan 2,3,4-Tri-O-acetyl-b-D-O-glucuronic Acid Methyl Ester is unique due to its specific structure and applications. Similar compounds include:
N-Benzyloxycarbonyl N-Desmethyl Dextrorphan: Lacks the glucuronic acid methyl ester group.
Dextrorphan: The parent compound without the benzyloxycarbonyl and acetyl groups.
Dextromethorphan: A related compound used as a cough suppressant. These compounds share some structural similarities but differ in their functional groups and applications.
Properties
Molecular Formula |
C37H43NO12 |
---|---|
Molecular Weight |
693.7 g/mol |
IUPAC Name |
benzyl (1S,9S,10S)-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate |
InChI |
InChI=1S/C37H43NO12/c1-21(39)46-30-31(47-22(2)40)33(48-23(3)41)35(50-32(30)34(42)44-4)49-26-14-13-25-18-29-27-12-8-9-15-37(27,28(25)19-26)16-17-38(29)36(43)45-20-24-10-6-5-7-11-24/h5-7,10-11,13-14,19,27,29-33,35H,8-9,12,15-18,20H2,1-4H3/t27-,29+,30+,31+,32+,33-,35-,37+/m1/s1 |
InChI Key |
MTINDZALYKKRAY-XOQNNOTPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C[C@H]4[C@@H]5[C@]3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(CC4C5C3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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